ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
Description
Ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, an indole moiety at position 5, and a sulfanyl-linked butanoate ethyl ester at position 3 (Fig. 1). This structure integrates pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,2,4-triazole scaffold is highly tunable, enabling modifications that enhance solubility, bioavailability, and target specificity .
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-19(21(28)29-4-2)30-22-26-25-20(27(22)15-11-9-14(23)10-12-15)17-13-24-18-8-6-5-7-16(17)18/h5-13,19,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGICENLFVWQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities.
Biological Activity
Ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Indole moiety : Known for its role in various biological activities, including anticancer properties.
- Triazole ring : Associated with diverse pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | HCT-116 (colon carcinoma) | 6.2 |
| Triazole derivative B | T47D (breast cancer) | 27.3 |
| Ethyl 2-{[...]} | MCF-7 (breast cancer) | TBD |
These findings suggest that the incorporation of the triazole structure may enhance the anticancer efficacy of the compound.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study reported that related thioether compounds demonstrated notable antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
These results indicate that this compound may possess similar antimicrobial properties.
Study on Anticancer Properties
A notable study focused on the synthesis and biological evaluation of triazole derivatives revealed that several compounds exhibited cytotoxic effects on cancer cells. The study utilized a drug library screening approach to identify potential candidates for further development:
"The screening process highlighted several compounds with IC50 values significantly lower than standard chemotherapeutics."
This indicates a potential pathway for developing new anticancer agents based on the structural framework of this compound.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with cellular processes such as:
- DNA synthesis : Inhibition leading to reduced cell proliferation.
- Enzyme inhibition : Targeting specific enzymes involved in cancer cell metabolism.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines. The results indicated a mean growth inhibition (GI) value of approximately 15.72 µM, suggesting it may serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies revealed that it possesses notable antibacterial effects against several strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values obtained indicate its potential as a therapeutic agent against bacterial infections .
Drug Development
Given its promising biological activities, ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is being explored for development as:
- Anticancer Therapeutics : Its ability to inhibit tumor cell growth positions it as a candidate for cancer treatment.
- Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in treating infections.
Research Tool
In addition to therapeutic applications, this compound can serve as a valuable tool in research settings to study the mechanisms of action of triazole derivatives in biological systems.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield 2-fluoro-6-methylaniline and trifluoroacetic acid (TFA).
Acidic Hydrolysis :
Basic Hydrolysis :
Factors Influencing Hydrolysis :
-
Electron-Withdrawing Effects : The trifluoromethyl group accelerates hydrolysis by destabilizing the amide bond .
-
Steric Hindrance : The ortho-fluoro and methyl groups on the phenyl ring may slow reaction kinetics .
Nucleophilic Aromatic Substitution (NAS)
The 2-fluoro substituent on the phenyl ring is susceptible to NAS under strongly basic or nucleophilic conditions. For example, reaction with methoxide could yield methoxy derivatives.
Proposed Reaction :
Challenges :
-
Steric hindrance from the adjacent methyl group reduces reactivity at the 2-position .
-
Competing hydrolysis of the acetamide group may occur under harsh conditions.
N-Alkylation Reactions
The acetamide’s nitrogen can undergo alkylation with propargyl bromide or similar electrophiles in the presence of a base (e.g., K₂CO₃) .
Example Protocol :
Conditions :
Industrial-Scale Modifications
For large-scale production, the synthesis is optimized to maximize yield and purity:
| Parameter | Optimized Condition |
|---|---|
| Reaction Temperature | 20–35°C (controlled exotherm) |
| Purification Method | Recrystallization or chromatography |
| Solvent Recovery | Ethyl acetate/hexane mixtures |
Reactivity in Medicinal Chemistry Contexts
While not directly studied for this compound, structural analogs demonstrate:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the triazole ring, aromatic systems, and side chains. Below is a detailed comparison based on molecular features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group (present in the target compound) enhances metabolic stability and receptor binding compared to 4-chlorophenyl (as in ) or 4-ethoxyphenyl (as in ). Fluorine’s electronegativity improves membrane permeability .
Nitrobenzoyl or acetanilide side chains () introduce hydrogen-bonding motifs critical for enzyme inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to , involving sodium ethoxide-mediated nucleophilic substitution of α-halogenated ketones with triazole thiols. This method yields high purity but requires careful optimization for indole stability .
Thermodynamic Properties :
Q & A
Q. What are the recommended synthetic routes and purification methods for ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Key steps include:
- Cyclization : Under reflux conditions using ethanol or DMF as solvents at 80–100°C for 6–12 hours .
- Sulfanyl linkage introduction : Reaction of the triazole intermediate with ethyl 2-mercaptobutanoate in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. How is the compound structurally characterized to confirm its identity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; indole NH at δ 10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole ring planarity, dihedral angles <10°) .
Q. What preliminary biological screening assays are applicable for this compound?
- Enzyme inhibition : Assays against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <50 µM .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina simulations suggest strong binding to kinase ATP pockets (binding energy ≤ -9.0 kcal/mol) via fluorophenyl and indole interactions .
Q. What strategies optimize reaction yields and selectivity during synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst use : Pd/C or CuI accelerates cross-coupling reactions for sulfanyl group incorporation .
- Process intensification : Continuous flow reactors reduce reaction times by 40% compared to batch methods .
Q. How does the fluorophenyl-indole-triazole scaffold influence structure-activity relationships (SAR)?
Q. What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min, LOD 0.1 µg/mL .
- LC-MS/MS : MRM transitions (m/z 465→317) enable quantification in plasma with <5% matrix interference .
Q. How stable is the compound under varying pH and temperature conditions?
Q. What comparative studies exist between this compound and its structural analogs?
- Substituent variation : Replacing fluorophenyl with chlorophenyl reduces cytotoxicity (IC₅₀ >100 µM) .
- Sulfanyl vs. sulfonyl : Sulfonyl analogs show lower solubility but improved metabolic stability in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
